molecular formula C15H21BO4 B066878 Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 195062-62-5

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B066878
CAS No.: 195062-62-5
M. Wt: 276.14 g/mol
InChI Key: NCVIYKCFTYSAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate ester. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Mechanism of Action

Target of Action

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 4-Ethoxycarbonylphenylboronic acid pinacol ester, is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This compound can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction forms C-C bonds, which are crucial in the synthesis of various organic compounds . The compound can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium (Rh) catalyst .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal (GI) absorption and it is BBB permeant . It is also a P-gp substrate . The Log Kp (skin permeation) is -5.76 cm/s . The lipophilicity Log Po/w (iLOGP) is 0.0 . The consensus Log Po/w is 1.85 . The water solubility Log S (ESOL) is -3.48 .

Result of Action

The result of the compound’s action is the formation of new C-C bonds through the Suzuki–Miyaura cross-coupling reaction. This leads to the synthesis of various organic compounds, including biphenyl derivatives .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Carboxylic Acids: Formed from hydrolysis.

    Boronic Acids: Formed from oxidation.

Scientific Research Applications

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters, such as:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Ethyl (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

These compounds share the common feature of a boronic ester group but differ in their substituents and overall structure. This compound is unique due to its benzoate ester group, which imparts distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIYKCFTYSAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370398
Record name Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-62-5
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195062-62-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.